2-(2-([2-(4-Methoxyphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)ethanol
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Overview
Description
2-(2-([2-(4-Methoxyphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)ethanol is a complex organic compound that features a benzimidazole core linked to a 4-methoxyphenoxyethylthio group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-([2-(4-Methoxyphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)ethanol typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Thioether Formation: The benzimidazole core is then reacted with 2-(4-methoxyphenoxy)ethyl chloride in the presence of a base such as sodium hydride to form the thioether linkage.
Ethanol Attachment: Finally, the ethanol moiety is introduced through a nucleophilic substitution reaction, often using an alkoxide base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups on the benzimidazole ring, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole nitrogen or the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Bases like sodium hydride or potassium carbonate are often employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-(2-([2-(4-Methoxyphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-([2-(4-Methoxyphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)ethanol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)ethanol: Shares the methoxyphenyl group but lacks the benzimidazole core.
Benzimidazole Derivatives: Compounds like benzimidazole itself or its various substituted forms.
Uniqueness
2-(2-([2-(4-Methoxyphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)ethanol is unique due to its combination of a benzimidazole core with a thioether linkage and an ethanol moiety, which imparts distinct chemical and biological properties not found in simpler analogs.
Biological Activity
The compound 2-(2-([2-(4-Methoxyphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)ethanol is a benzimidazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound features a benzimidazole core , a thioether linkage , and a methoxyphenoxy group , contributing to its unique chemical properties. The synthesis typically involves three key steps:
- Formation of the Benzimidazole Core : Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions.
- Thioether Formation : Reaction with 2-(4-methoxyphenoxy)ethyl chloride using sodium hydride as a base.
- Ethanol Attachment : Nucleophilic substitution to introduce the ethanol moiety.
Biological Activity
Research indicates that benzimidazole derivatives, including this compound, exhibit various biological activities:
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, potentially inhibiting bacterial growth.
- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation through enzyme inhibition.
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, disrupting metabolic pathways.
The biological activity of this compound can be attributed to its interaction with molecular targets:
- Enzyme Interaction : It may inhibit enzymes involved in critical metabolic processes, leading to reduced substrate access and altered cellular functions.
- Receptor Modulation : The compound may act as a ligand for various receptors, influencing signaling pathways associated with inflammation and cancer progression.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound or similar benzimidazole derivatives:
- Antimicrobial Studies : A study demonstrated that benzimidazole derivatives exhibit significant antibacterial activity against various strains, suggesting that modifications like the thioether group enhance their efficacy .
- Cancer Research : In vitro studies indicated that certain benzimidazole derivatives can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .
- Diabetes Research : Research has suggested that compounds with similar structures may improve insulin sensitivity in diabetic models, indicating potential therapeutic applications in metabolic disorders .
Comparative Analysis of Similar Compounds
The following table summarizes the structural features and biological activities of related compounds:
Compound Name | Structure Features | Biological Activity | Uniqueness |
---|---|---|---|
1H-Benzimidazol-2-yl ethanol | Benzimidazole core | Antimicrobial | Lacks thioether and methoxy groups |
4-Methoxybenzylthio-benzimidazole | Thioether linkage | Anticancer | Focuses on cancer rather than metabolic diseases |
Benzimidazole derivatives with halogen substitutions | Halogenated rings | Antimicrobial, anticancer | Different electronic properties affecting reactivity |
Properties
IUPAC Name |
2-[2-[2-(4-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-22-14-6-8-15(9-7-14)23-12-13-24-18-19-16-4-2-3-5-17(16)20(18)10-11-21/h2-9,21H,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUMPLWFSIZMDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.